2-([1,1'-Biphenyl]-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-2-yl)propanoic acid is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)propanoic acid typically involves the reaction of biphenyl with propanoic acid under specific conditions. One common method involves the use of benzyl cyanide, dimethyl carbonate, methylbenzene, and sodium methoxide. The mixture is heated to 20-100°C under a pressure of 0.5-6 MPa and allowed to react for 1-10 hours. After the reaction, the byproduct methanol is removed, and the mixture is cooled. Dimethyl sulfate is then added dropwise, and the reaction is maintained at 45-105°C for 1-10 hours. The final product is obtained through basic hydrolysis and acidification, resulting in a high-purity compound with a yield greater than 92% .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The equipment used is designed to handle high pressures and temperatures, making the production process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit prostaglandin-endoperoxide synthase, reducing the production of prostaglandins and pyrogens. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure.
Ibuprofen: Another propanoic acid derivative with anti-inflammatory properties.
Naproxen: A related compound with analgesic and anti-inflammatory effects.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)propanoic acid is unique due to its specific biphenyl structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
InChI Key |
YMXMDERILJQYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.